molecular formula C6H8ClN3 B180576 5-Chloro-6-methylpyridine-2,3-diamine CAS No. 168123-97-5

5-Chloro-6-methylpyridine-2,3-diamine

Cat. No.: B180576
CAS No.: 168123-97-5
M. Wt: 157.6 g/mol
InChI Key: JMRRGVQDAYKLHJ-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridine-2,3-diamine: is a chemical compound with the molecular formula C6H8ClN3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and two amino groups at the 2nd and 3rd positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylpyridine-2,3-diamine typically involves the chlorination of 6-methylpyridine followed by amination. One common method includes the reaction of 6-methylpyridine with chlorine gas to introduce the chlorine atom at the 5th position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-6-methylpyridine-2,3-diamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used in the synthesis of biologically active molecules that target specific enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-6-methylpyridine
  • 2-Chloro-6-methylpyridine-4-carbonyl chloride
  • 5-Chloro-6-methyl-2-pyridinamine

Comparison: 5-Chloro-6-methylpyridine-2,3-diamine is unique due to the presence of two amino groups at the 2nd and 3rd positions, which significantly influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in diverse chemical reactions and its potential for creating a wide range of derivatives with varied biological activities .

Properties

IUPAC Name

5-chloro-6-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-4(7)2-5(8)6(9)10-3/h2H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRRGVQDAYKLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647929
Record name 5-Chloro-6-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168123-97-5
Record name 5-Chloro-6-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the nitropyridine 46 (1.48 g, 7.85 mmol), MeOH (50 mL), and 5% Pd-C (150 mg) was shaken under H2 (20-30 psi) for 20 h. The mixture was filtered and the filtrate was rota-evaporated to dryness to give 1.09 g (87%) of the diamine 47 as a brown powder, mp 128°-130° C. 1H NMR (CDCl3) δ1.661 (s, 3H), 3.233 (bs, 2H), 4.183 (bs, 2H), 6.880 (s, 1H).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
87%

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